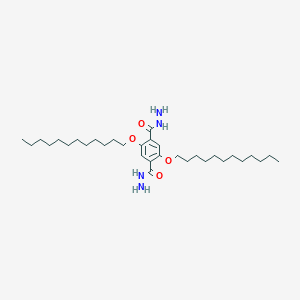
3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is a chemical compound that belongs to the class of aromatic heterocycles It is characterized by the presence of a benzoic acid moiety linked to a benzylpiperazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-bromomethylbenzoic acid with benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways within cells, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride
- 3-(Piperazin-1-yl)benzoic acid hydrochloride
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Comparison: Compared to similar compounds, 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is unique due to the presence of the benzyl group attached to the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives. The specific arrangement of functional groups in this compound can result in different interactions with molecular targets, potentially leading to unique applications in research and industry .
Propiedades
Fórmula molecular |
C19H23ClN2O2 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
3-[(3-benzylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15;/h1-8,11,18,20H,9-10,12-14H2,(H,22,23);1H |
Clave InChI |
JVJOGVNLRORPPL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)



![8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride](/img/structure/B12506960.png)



